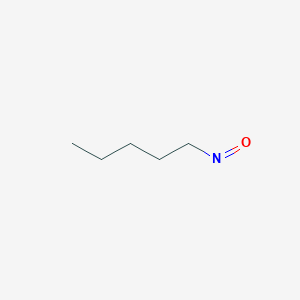![molecular formula C18H13F3O B14189894 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene CAS No. 922511-77-1](/img/structure/B14189894.png)
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is an organic compound with the chemical formula C17H13F3O It is a derivative of naphthalene, substituted with a methoxy group and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then functionalized with a methoxy group.
Substitution Reaction: The methoxy-naphthalene undergoes a substitution reaction with a trifluoromethylphenyl group.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and the presence of an electrophile.
Major Products
Oxidation: The major product is 2-naphthaldehyde.
Reduction: The major product is 2-Methoxy-1-[4-methylphenyl]naphthalene.
Substitution: The products vary depending on the electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanone: Similar structure but with an ethanone group instead of a naphthalene ring.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a naphthalene ring.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Similar structure but with a chlorophenoxy group.
Uniqueness
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is unique due to the presence of both a methoxy group and a trifluoromethylphenyl group on a naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
922511-77-1 |
|---|---|
Molekularformel |
C18H13F3O |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C18H13F3O/c1-22-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(10-7-13)18(19,20)21/h2-11H,1H3 |
InChI-Schlüssel |
GMZXZVWEOKRNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)




